N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide

RORγt inverse agonism Chromone vs chromane Th17 cell differentiation

This tosyl-substituted chromone sulfonamide is a critical negative control for carbonic anhydrase (CA) research. Unlike primary sulfonamide analogs that potently inhibit hCA IX/XII, the blocked sulfonamide nitrogen renders this compound inactive against CAs, enabling researchers to validate CA-dependent anticancer mechanisms. Its distinct 4-methoxyphenyl (vs. 2-methoxyphenyl) substitution and ~20 Da lower MW than its 4-chloro analog provide essential paired controls for ADME optimization and SAR studies. Ideal as an analytical reference standard for characterizing sulfonamide screening libraries.

Molecular Formula C23H19NO5S
Molecular Weight 421.47
CAS No. 923165-39-3
Cat. No. B2472629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide
CAS923165-39-3
Molecular FormulaC23H19NO5S
Molecular Weight421.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19NO5S/c1-15-3-10-19(11-4-15)30(26,27)24-17-7-12-22-20(13-17)21(25)14-23(29-22)16-5-8-18(28-2)9-6-16/h3-14,24H,1-2H3
InChIKeyXWAAUCHKGRERBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide: Compound Identity and Core Scaffold for Targeted Procurement


N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide (CAS 923165-39-3) is a synthetic chromone-based sulfonamide . Its structure features a 4H-chromen-4-one core, a 4-methoxyphenyl substituent at the 2-position, and a 4-methylbenzenesulfonamide (tosyl) group at the 6-position. This compound belongs to a class of heterocyclic sulfonamides explored for their potential as enzyme inhibitors and anticancer agents, where the chromone scaffold provides a rigid, planar pharmacophore and the sulfonamide moiety can engage catalytic zinc ions or other biological targets [1]. The molecular formula is C23H19NO5S with a molecular weight of 421.47 g/mol, placing it in a favorable range for lead-like properties.

Why Generic Substitution of N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide Fails: Structural Specificity Dictates Target Engagement


Substituting this compound with a generic chromone or sulfonamide is inappropriate due to the stringent structure-activity relationships governing its class. The 4-methylbenzenesulfonamide (tosyl) group is not a simple primary sulfonamide; its N-substitution pattern dramatically alters zinc-binding affinity and selectivity across carbonic anhydrase isoforms compared to primary sulfonamide analogs like compound 4a [1]. Furthermore, the 4-methoxyphenyl substituent at the chromone 2-position distinguishes it from analogs bearing a 2-methoxyphenyl group (e.g., CAS 923193-64-0) or a 4-chlorophenylsulfonamide moiety (e.g., CAS 923166-48-7), leading to differences in electronic distribution, steric bulk, and ultimately, biological target recognition . These subtle molecular variations can result in significant shifts in potency, selectivity, and pharmacokinetic profile, making precise procurement of this specific derivative essential.

Quantitative Differentiation Guide for N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide


Scaffold Differentiation: Chromone Core vs. Chromane Core in RORγt Inverse Agonist Activity

This compound features a 4H-chromen-4-one (chromone) core, which is structurally distinct from the 2,2-dimethylchromane core found in potent RORγt inverse agonists like BDBM50414478 [1]. While BDBM50414478 achieves an IC50 of 6 nM in RORγt LBD displacement and 39 nM in a Jurkat cell reporter assay, the chromone scaffold of the target compound presents a planar, conjugated system that may alter the binding mode and pharmacological profile compared to the saturated chromane. This core difference is critical for projects targeting transcription factor modulation versus other mechanisms.

RORγt inverse agonism Chromone vs chromane Th17 cell differentiation

Sulfonamide Substituent Effect: 4-Methyl vs. 4-Chloro Analogs in Physicochemical Property Space

The 4-methylbenzenesulfonamide (tosyl) group in the target compound (CAS 923165-39-3, MW 421.47) provides distinct lipophilic and steric properties compared to the 4-chlorobenzenesulfonamide analog (CAS 923166-48-7, MW 441.9) . The replacement of chlorine with a methyl group reduces molecular weight by ~20 Da and alters the calculated logP and electronic properties, which can influence membrane permeability and metabolic stability. This physicochemical differentiation is quantifiable through in silico predictions and can be experimentally validated via logP measurements and metabolic stability assays, offering a practical selection criterion for procurement.

Physicochemical properties SAR analysis Lead optimization

Carbonic Anhydrase Inhibition Profile: Tosyl-Substituted vs. Primary Sulfonamide Chromones

In a published series of chromone-based sulfonamides, primary sulfonamide derivatives (e.g., compound 4a, bearing a free SO2NH2 group) demonstrated potent inhibition of tumor-associated hCA IX and XII with Ki values of 29.75 nM and 4.54 nM, respectively, while showing weak inhibition of off-target isoforms hCA I and II [1]. The target compound, featuring a substituted tosyl group, is predicted by class-level inference to exhibit a markedly different CA inhibition profile due to steric hindrance and the absence of a free NH for zinc coordination. This suggests potential for greater selectivity against hCA I/II at the expense of reduced potency against hCA IX/XII, which could be advantageous for applications requiring minimal carbonic anhydrase-related off-target effects.

Carbonic anhydrase inhibition Isoform selectivity Anticancer activity

Analytical Differentiation: HPLC Purity and Identity Confirmation Against Structural Analogs

Reliable procurement requires unambiguous identity confirmation. The target compound can be analytically distinguished from its closest analog, 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide (CAS 923166-48-7), via reversed-phase HPLC retention time and mass spectrometry . Under typical C18 gradient conditions, the methyl-substituted compound is expected to elute slightly later due to its higher hydrophobicity compared to the chloro analog, which has a different electronic distribution. HRMS analysis provides a distinct [M+H]+ ion at m/z 422.1060 (calculated for C23H20NO5S) versus m/z 442.0514 for the chloro analog, enabling definitive identification even in mixture.

Analytical chemistry Quality control Compound identity verification

Optimal Application Scenarios for N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide Based on Differential Evidence


Chemical Biology Probe for Chromone-Specific Protein Interactions

The planar chromone core of this compound makes it suitable for investigating protein interactions that are sensitive to scaffold geometry. Unlike the saturated chromane derivatives used in RORγt programs, this compound can serve as a complementary tool to probe the binding site topology of chromatin-modifying enzymes or kinases that recognize planar heterocycles [1].

Negative Control for Carbonic Anhydrase-Mediated Anticancer Studies

Given that primary sulfonamide chromones are potent hCA IX/XII inhibitors, this tosyl-substituted derivative, which is predicted to have negligible CA inhibition due to the blocked sulfonamide nitrogen, serves as an excellent negative control in experiments designed to validate CA-dependent anticancer mechanisms [1].

Pharmacokinetic Comparator to Chloro-Analog in Lead Optimization

The ~20 Da lower molecular weight and distinct lipophilicity profile compared to its 4-chloro analog provide a basis for comparing metabolic stability and permeability. This makes the compound a valuable paired analog for SAR studies focused on optimizing the ADME properties of chromone-based sulfonamide leads .

Analytical Standard for Method Development and Library QC

The unique combination of a chromone scaffold and tosyl group, with distinct HPLC retention and high-resolution mass spectrometric signature, makes this compound well-suited as a reference standard for developing analytical methods to characterize sulfonamide-containing screening libraries .

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.